
(R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group on a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the reduction of a corresponding nitro compound or the reductive amination of a ketone precursor. Common synthetic routes include:
Reduction of Nitro Compounds: This method involves the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalen-2-ol using hydrogen gas in the presence of a palladium catalyst.
Reductive Amination: This method involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-one with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol may involve large-scale catalytic hydrogenation processes or continuous flow reductive amination techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: Formation of 5,6,7,8-tetrahydronaphthalene.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: The racemic mixture of the compound.
5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-ol: Lacks the amino group.
5-Amino-5,6,7,8-tetrahydronaphthalene: Lacks the hydroxyl group.
Uniqueness
®-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which provide distinct reactivity and potential for selective interactions in biological systems.
Biological Activity
(R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol (CAS No. 1228558-96-0) is a chiral compound that has garnered attention for its potential biological activities. This detailed examination focuses on its synthesis, mechanisms of action, and various biological applications, supported by research findings and case studies.
This compound is characterized by its unique structure which includes both an amino and a hydroxyl group. The molecular formula is C10H13NO, with a molecular weight of approximately 163.22 g/mol. The synthesis typically involves:
- Reduction of Nitro Compounds : This method reduces 5-nitro derivatives using hydrogen gas in the presence of palladium catalysts.
- Reductive Amination : Involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-one with an amine in the presence of reducing agents like sodium cyanoborohydride.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The amino group can form hydrogen bonds with active sites on proteins, while the hydroxyl group may engage in additional bonding interactions. This dual functionality allows the compound to modulate biological pathways effectively.
Pharmacological Applications
- Neuropharmacology : Research indicates that this compound acts as a ligand for serotonin receptors (specifically 5-HT2 subtypes), suggesting potential applications in treating mood disorders and psychoses .
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit pro-inflammatory mediators such as IL-6 and PGE2 in vitro. The presence of hydroxyl groups enhances these anti-inflammatory properties .
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
A study investigating the pharmacological profile of this compound revealed that it exhibits selective binding to 5-HT2 receptors. This selectivity is crucial for developing drugs aimed at treating depression without the side effects commonly associated with non-selective serotonin reuptake inhibitors (SSRIs)【8】.
Properties
IUPAC Name |
(5R)-5-amino-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNDVHUWVSJRM-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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